(E)-(4-cinnamylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(E)-(4-cinnamylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone”, there are related studies on the synthesis of thiazole derivatives. For instance, one study discusses the synthesis of new imidazole-fused imidazo [2,1-b] [1,3,4]thiadiazole analogues . Another study mentions the preparation of bis-thiazoles derivatives .Scientific Research Applications
Synthesis and Antibacterial Activity
A series of compounds, including thiazolyl pyrazole and benzoxazole derivatives, have been synthesized and characterized for their antibacterial activities. These compounds were developed through various synthetic routes, indicating the interest in thiazolyl and pyrazolyl derivatives for potential antimicrobial properties (Landage, Thube, & Karale, 2019).
Antimicrobial and Anticancer Activity
Further research into pyrazole derivatives has shown that these compounds can exhibit significant antimicrobial and anticancer activities. A notable study synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which demonstrated good activity against bacterial and fungal strains, as well as potential anticancer properties (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Central Nervous System (CNS) Depressant Activity
Novel central nervous system depressants based on (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones have been synthesized, showing potential anticonvulsant properties and low toxicity. These findings suggest a pathway for developing new therapeutic agents targeting the CNS (Butler, Wise, & Dewald, 1984).
Anti-Inflammatory Activity
Research into pyrazole derivatives of gallic acid has led to the synthesis of compounds with promising anti-inflammatory activity. This line of investigation highlights the potential for developing novel anti-inflammatory agents based on the pyrazole scaffold (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).
Anticancer and Antimicrobial Agents
The quest for new therapeutic agents has also led to the development of pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds have been characterized for their in vitro antimicrobial and anticancer activity, with some showing higher activity than standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Properties
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-21(19-16-28-20(24-19)18-15-22-8-9-23-18)26-13-11-25(12-14-26)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDTUVLQQAMPGQ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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